

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride*

Cat. No.: *B2684021*

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of endo-**Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride**

Introduction

endo-**Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride** is a bridged alicyclic compound that serves as a valuable building block in organic synthesis, polymer science, and materials chemistry. Its rigid, three-dimensional structure is frequently incorporated into polymer backbones to enhance thermal stability, solubility, and mechanical properties. The predictable reactivity of the anhydride group and the double bond makes it a versatile precursor for a wide range of chemical transformations, including polymerization, esterification, and addition reactions.

This guide provides an in-depth exploration of the core physical properties of endo-**Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride**, offering researchers, scientists, and drug development professionals a consolidated resource of technical data and field-proven methodologies. The focus of this document is the endo stereoisomer, which is the kinetically favored product of the Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride and is the most commercially prevalent form.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, storage, and application in experimental workflows. These properties are summarized in the table below.

Property	Value	Source(s)
Chemical Formula	$C_{10}H_{10}O_3$	[1] [2] [3]
Molecular Weight	178.18 g/mol	[2] [3]
Appearance	White to off-white powder or crystalline solid	
Melting Point	144-147 °C	
CAS Number	24327-08-0 (endo-isomer)	[3] [4]
IUPAC Name	(1S,2R,6S,7R)-4-oxatricyclo[5.2.2.0 ^{2,6}]undec-8-ene-3,5-dione	[3]

The defined melting point range of 144-147 °C is indicative of a substance with high purity. Impurities typically lead to a depression and broadening of the melting point range. The compound is stable under normal laboratory conditions but is sensitive to moisture due to the reactivity of the anhydride group, which can hydrolyze to the corresponding dicarboxylic acid. Therefore, it should be stored in a cool, dry place under an inert atmosphere.

Methodology: Melting Point Determination

Accurate melting point determination is essential for verifying purity. The capillary method is the most common and pharmacopeia-accepted technique.[\[5\]](#)[\[6\]](#)

Protocol:

- **Sample Preparation:** Ensure the compound is thoroughly dry, ideally by drying in a vacuum desiccator for several hours.[\[5\]](#) The sample must be a fine, homogeneous powder to ensure uniform heat transfer.

- Capillary Loading: Tap the open end of a capillary tube into a small mound of the powder. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the closed end.[7] The packed sample height should be 2.5-3.5 mm.[5]
- Measurement:
 - Place the loaded capillary into the heating block of a calibrated melting point apparatus.[8]
 - Set a rapid heating ramp (e.g., 10-15 °C/min) to determine an approximate melting point. Allow the apparatus to cool.
 - For an accurate measurement, use a fresh sample and heat rapidly to about 20 °C below the approximate melting point.[7]
 - Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is critical for thermal equilibrium between the sample, thermometer, and heating block, ensuring accuracy.[8]
- Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). A pure sample should exhibit a sharp melting range of 1-2 °C.

[Click to download full resolution via product page](#)

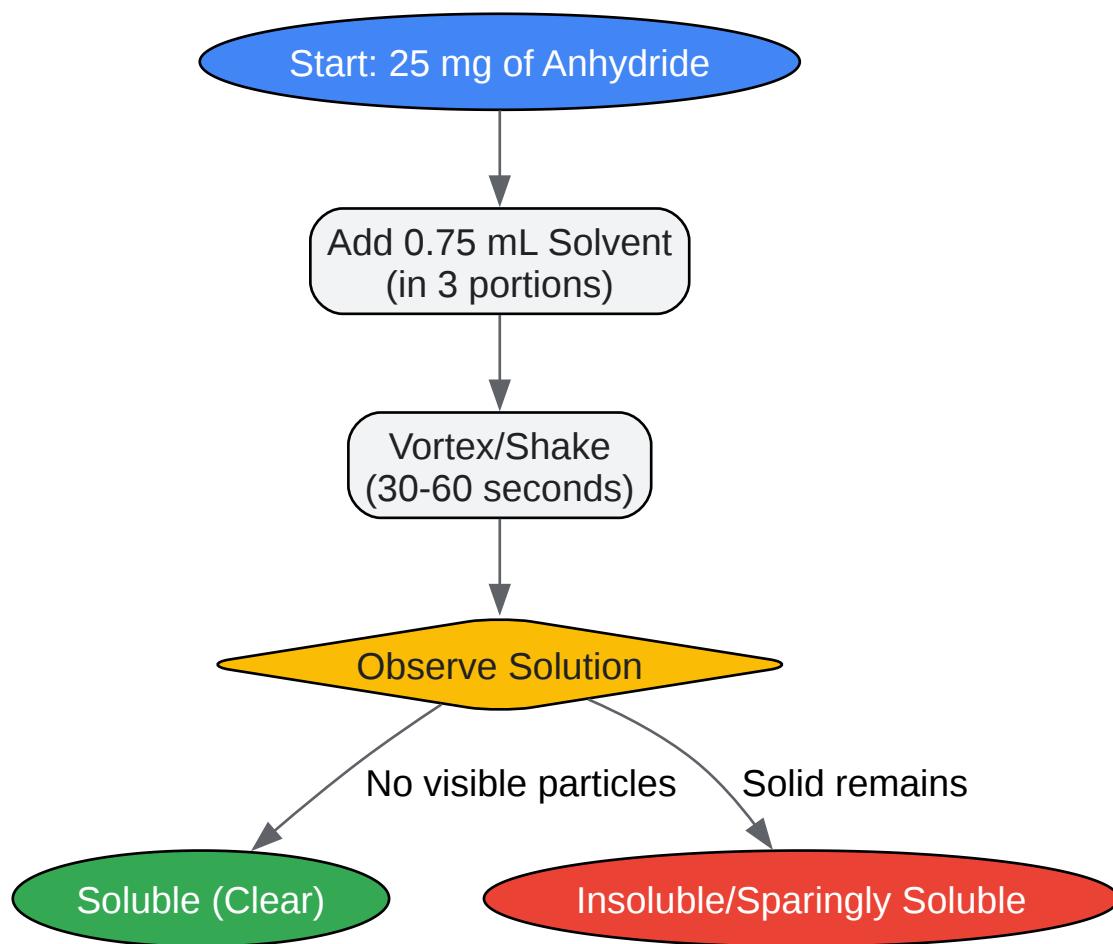
Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of **Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride** is governed by the interplay between its nonpolar bicyclic framework and the polar anhydride functional group. While comprehensive quantitative data is not widely published, qualitative solubility can be

predicted and tested. A Safety Data Sheet for the compound indicates solubility in acetone.[9] Furthermore, polymers derived from the related bicyclo[2.2.2]octene dianhydride show high solubility in aprotic polar organic solvents, suggesting the parent anhydride would also be soluble in these.[10]

Solvent Class	Example Solvents	Expected Solubility	Rationale
Aprotic Polar	Acetone, DMSO, DMF, THF, Ethyl Acetate	Soluble	The polar anhydride group interacts favorably with these solvents.
Chlorinated	Dichloromethane, Chloroform	Soluble	Good balance of polarity to dissolve the entire molecule.
Nonpolar	Hexanes, Toluene	Sparingly Soluble to Insoluble	The nonpolar solvent cannot effectively solvate the polar anhydride group.
Protic Polar	Water, Methanol, Ethanol	Insoluble; Reacts	Insoluble in water. Reacts slowly with water (hydrolysis) and alcohols (alcoholysis), especially with heating or catalysis.


Methodology: Qualitative Solubility Determination

This protocol provides a systematic approach to determining the solubility of the compound in various laboratory solvents.[11][12][13]

Protocol:

- Preparation: Dispense approximately 25 mg of the anhydride into a series of clean, dry test tubes.
- Solvent Addition: To each tube, add 0.75 mL of a single test solvent in 0.25 mL portions.

- Mixing: After each addition, vigorously shake or vortex the tube for at least 30-60 seconds to facilitate dissolution.[11][13]
- Observation: Visually inspect the solution. The compound is considered "soluble" if the solution is completely clear with no visible solid particles. It is "sparingly soluble" if some solid remains, and "insoluble" if the vast majority of the solid does not dissolve.
- Classification: Systematically test solvents from different classes (e.g., chlorinated, aprotic polar, nonpolar) to build a comprehensive solubility profile. The choice of solvent is critical; for instance, using reactive protic solvents should be done with the understanding that a chemical transformation may occur rather than simple dissolution.

[Click to download full resolution via product page](#)

Caption: Protocol for Qualitative Solubility Testing.

Spectroscopic and Spectrometric Analysis

Spectroscopic analysis is indispensable for structural verification and quality control.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent features in the IR spectrum of **Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride** are the strong carbonyl (C=O) stretching vibrations of the anhydride group.

Expected Absorption Bands:

- $\sim 1850 \text{ cm}^{-1}$ and $\sim 1780 \text{ cm}^{-1}$: Two distinct, strong absorption bands characteristic of a cyclic anhydride. These correspond to the symmetric and asymmetric C=O stretching modes, respectively. The presence of both peaks is a definitive indicator of the anhydride functionality.
- $\sim 3050 \text{ cm}^{-1}$: C-H stretch for the sp^2 hybridized carbons of the double bond.
- $\sim 1640 \text{ cm}^{-1}$: C=C stretching vibration of the alkene. This peak may be weak.
- $\sim 1220 \text{ cm}^{-1}$: C-O-C stretching of the anhydride group.

Methodology: Acquiring an IR Spectrum (Thin Solid Film)

The thin solid film method is rapid, avoids interference from mulling agents like Nujol, and is suitable for most solid organic compounds.[14][15]

Protocol:

- Solution Preparation: Dissolve 5-10 mg of the anhydride in a few drops of a volatile solvent (e.g., acetone or dichloromethane) in a small vial.[15]
- Film Casting: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[14][16]
- Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate. If the resulting spectrum is too weak, another drop of the

solution can be added and evaporated.[14]

- Data Acquisition: Place the salt plate in the spectrometer's sample holder and acquire the spectrum. A background scan of the empty salt plate should be taken first.

Nuclear Magnetic Resonance (NMR) Spectroscopy

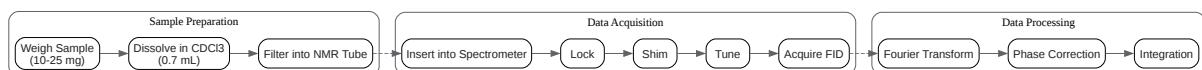
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A ^1H NMR spectrum is available from TCI Chemicals.[17]

Expected ^1H NMR Signals (in CDCl_3):

- ~6.2-6.4 ppm: Multiplet, 2H. These are the olefinic protons (H-5, H-6) on the double bond.
- ~3.4-3.6 ppm: Multiplet, 2H. Protons adjacent to the anhydride carbonyls (H-2, H-3).
- ~3.1-3.3 ppm: Multiplet, 2H. The bridgehead protons (H-1, H-4).
- ~1.4-1.8 ppm: Multiplet, 4H. The four protons of the ethano bridges (H-7, H-8).

Expected ^{13}C NMR Signals (in CDCl_3):

- ~170-175 ppm: Carbonyl carbons of the anhydride.
- ~132-135 ppm: Olefinic carbons.
- ~45-50 ppm: Carbons adjacent to the anhydride (C-2, C-3).
- ~30-35 ppm: Bridgehead carbons (C-1, C-4).
- ~20-25 ppm: Ethano bridge carbons (C-7, C-8).


Methodology: NMR Sample Preparation

Proper sample preparation is paramount for obtaining a high-resolution NMR spectrum.

Protocol:

- Sample Weighing: Accurately weigh 10-25 mg of the anhydride for ^1H NMR.[18][19]

- Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl_3) is a common and effective choice for this compound.[20][21] Add approximately 0.6-0.75 mL of the solvent to the sample in a clean vial.[19][20]
- Dissolution & Transfer: Ensure the solid is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[20] This prevents peak broadening caused by suspended solids.[18]
- Acquisition: Place the capped NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe, shimming the magnetic field to optimize homogeneity, and acquiring the data.[19]

[Click to download full resolution via product page](#)

Caption: General Workflow for NMR Spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For **Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride** (MW = 178.18), the molecular ion peak $[\text{M}]^+$ should be observed at $\text{m/z} = 178$.

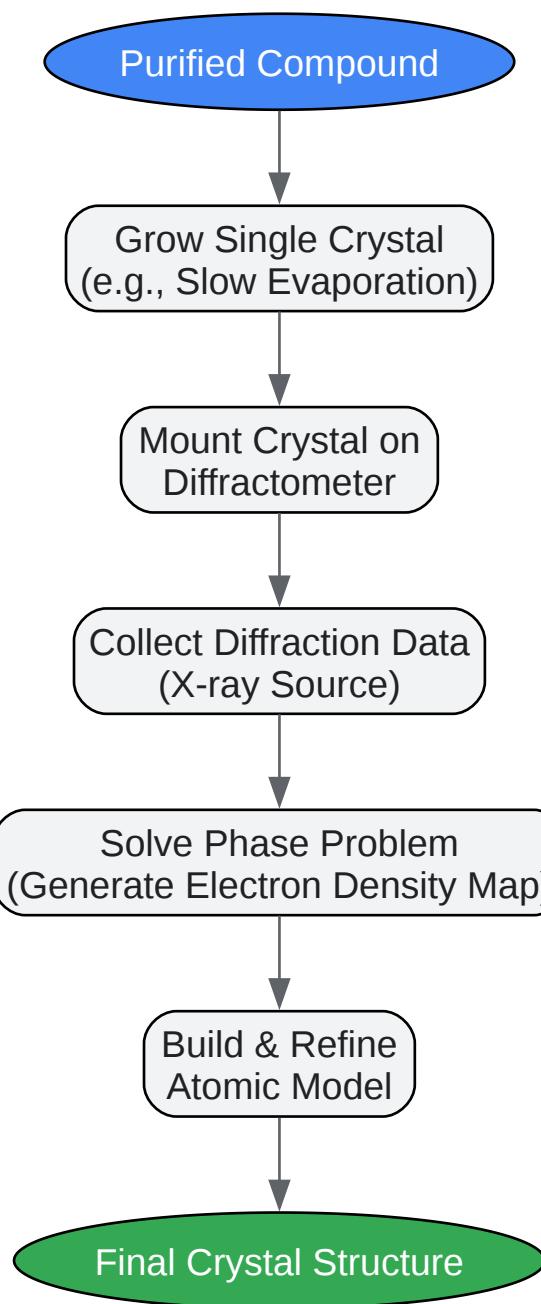
Expected Fragmentation: A characteristic fragmentation pathway for this molecule under electron ionization (EI) is a retro-Diels-Alder reaction. This would result in the loss of 1,3-cyclohexadiene (C_6H_8 , MW = 80), leading to a prominent peak corresponding to maleic anhydride ($\text{C}_4\text{H}_2\text{O}_3$, MW = 98) at $\text{m/z} = 98$. Other fragments corresponding to the loss of CO and CO_2 from the anhydride moiety are also possible.

Crystallographic Data

The solid-state structure of endo-**Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride** has been determined by single-crystal X-ray diffraction. This technique provides the precise arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. The data for the endo-isomer is available from the Cambridge Crystallographic Data Centre (CCDC), providing definitive proof of its three-dimensional structure.[\[3\]](#)

Significance:

- Structural Verification: Unambiguously confirms the endo stereochemistry of the anhydride ring relative to the double bond.
- Conformational Analysis: Reveals the boat-like conformation of the six-membered rings within the bicyclic system.
- Intermolecular Forces: Elucidates how the molecules pack in the solid state, which is governed by van der Waals forces and potential weak C-H…O interactions.


Methodology: Single-Crystal X-ray Diffraction Overview

Obtaining a crystal structure is a multi-step process that begins with growing a high-quality single crystal.[\[22\]](#)[\[23\]](#)

Workflow:

- Crystallization: The most critical and often challenging step is to grow a diffraction-quality crystal (typically >0.1 mm in all dimensions) with a regular internal structure and no significant defects.[\[22\]](#) This is usually achieved by slow evaporation of a saturated solution or by vapor diffusion.
- Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the intensities and positions of the thousands of diffracted X-ray reflections are recorded.[\[22\]](#)
- Structure Solution: The diffraction data (amplitudes) are processed, but the phase information is lost. The "phase problem" is solved using computational methods (direct methods for small molecules) to generate an initial electron density map.[\[23\]](#)

- Model Building and Refinement: An atomic model is built into the electron density map. This model is then computationally refined to achieve the best possible fit with the experimental diffraction data, resulting in the final, highly precise molecular structure.[23]

[Click to download full resolution via product page](#)

Caption: High-Level Workflow for X-Ray Crystallography.

Conclusion

endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is a well-defined crystalline solid with a distinct set of physical properties that are crucial for its successful application in research and development. Its melting point provides a reliable indicator of purity, while its solubility profile dictates the appropriate solvents for reactions and purifications. The compound's spectroscopic signatures—particularly the dual carbonyl peaks in the IR and the characteristic olefinic and bridgehead signals in the NMR—serve as definitive tools for structural confirmation. This guide has consolidated these key physical properties and provided standardized, field-tested protocols to empower researchers in their experimental design and execution.

References

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
- Wikipedia. (2024). Infrared spectroscopy. In Wikipedia.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Starkey, L. S. (1999). Thin Solid Films for IR Spectroscopy in the Undergraduate Organic Chemistry Laboratory. *Journal of Chemical Education*, 76(4), 504.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
- Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Slideshare. (2014). Sampling of solids in IR spectroscopy.
- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
- Creative BioMart. (n.d.). X-ray Crystallography.
- University of Calgary. (n.d.). Melting point determination.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder.
- University of Sydney. (2023, August 31). Solubility of Organic Compounds.
- University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- Pevelen, D. (2023, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate.
- Scribd. (n.d.). Melting Point Determination Guide.
- SpectraBase. (n.d.). endo-Bicyclo[18][18][18]oct-5-ene-2,3-dicarboxylic anhydride [FTIR].
- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
- Pevelen, D. (2023). X-ray Crystallography of Small Molecules: Theory and Workflow. Journal of Molecular Structure.
- Excillum. (n.d.). Small molecule crystallography.
- Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry.
- University of Ottawa. (n.d.). NMR Sample Preparation.
- Wikipedia. (2024). X-ray crystallography. In Wikipedia.
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- Yates, P., & Langford, G. E. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry, 59(2), 344-353.
- Diaz-Cervantes, E., et al. (2022). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. Polymers, 14(15), 3045.
- NIST. (n.d.). cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic acid, anhydride. NIST Chemistry WebBook.
- Bednarek, M., & Schoukens, G. (1999). Fluorine-19 NMR monitored thermal imidization of bicyclo[2.2.2]oct-7-ene systems. Polymer, 40(19), 5523-5530.
- NIST. (n.d.). Mass spectrum of cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic acid, anhydride. NIST Chemistry WebBook.
- PubChem. (n.d.). Bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic Anhydride. National Center for Biotechnology Information.
- Google Patents. (n.d.). JP5666076B2 - Bicyclo [2.2.2] octane-2,3,5,6-tetracarboxylic dianhydride, its production....
- PubChemLite. (n.d.). Endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.
- PubChem. (n.d.). Endo-bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic acid, anhydride [webbook.nist.gov]
- 2. Bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic Anhydride | C10H10O3 | CID 220977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Endo-bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride | C10H10O3 | CID 90468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ENDO-BICYCLO[2.2.2]OCT-5-ENE-2,3-DICARBOXYLIC ANHYDRIDE | 24327-08-0 [chemicalbook.com]
- 5. thinksrs.com [thinksrs.com]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. chem.ws [chem.ws]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 20. How To [chem.rochester.edu]
- 21. NMR Spectroscopy [www2.chemistry.msu.edu]
- 22. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 23. X-ray crystallography - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride physical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2684021#bicyclo-2-2-2-oct-5-ene-2-3-dicarboxylic-anhydride-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com